1,1-difluorobutan-2-ol
Description
1,1-Difluorobutan-2-ol (C₄H₈F₂O) is a fluorinated secondary alcohol characterized by two fluorine atoms at the C1 position and a hydroxyl group at C2. Key properties of these analogs include:
Properties
CAS No. |
147123-71-5 |
|---|---|
Molecular Formula |
C4H8F2O |
Molecular Weight |
110.10 g/mol |
IUPAC Name |
1,1-difluorobutan-2-ol |
InChI |
InChI=1S/C4H8F2O/c1-2-3(7)4(5)6/h3-4,7H,2H2,1H3 |
InChI Key |
MFLIDLKPXJEOCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(F)F)O |
Purity |
93 |
Origin of Product |
United States |
Preparation Methods
Hydrofluorination Using DAST
Diethylaminosulfur trifluoride (DAST) is a widely employed reagent for introducing fluorine atoms into organic molecules. In the synthesis of 1,1-difluorobutan-2-ol, DAST facilitates the hydrofluorination of 3-buten-2-ol. The reaction proceeds via an electrophilic addition mechanism, where DAST acts as both a fluorinating and activating agent.
Procedure :
A solution of 3-buten-2-ol (10 mmol) in dry toluene is treated with DAST (1.2 equiv) under argon at 0°C. After stirring for 5 minutes, pyridine (2.5 equiv) is added to neutralize HF byproducts. The mixture is heated to 60°C for 24 hours, followed by quenching with saturated NaHCO₃. Extraction with diethyl ether and column chromatography (30–50% acetone/petroleum ether) yields this compound as a colorless oil (30% yield).
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Reaction Time | 24 hours |
| Yield | 30% |
| Purity (GC-MS) | >95% |
This method prioritizes simplicity but suffers from moderate yields due to competing elimination pathways.
Electrochemical Fluorination
Electrochemical fluorination (ECF) offers a greener alternative by avoiding stoichiometric fluorinating agents. In this approach, 3-buten-2-ol is subjected to anodic oxidation in a hydrogen fluoride (HF)-containing electrolyte.
Procedure :
A divided cell with nickel electrodes is charged with 3-buten-2-ol (0.5 M) and anhydrous HF (5 equiv) in acetonitrile. A constant current of 50 mA/cm² is applied for 6 hours at 25°C. The crude product is neutralized with K₂CO₃ and extracted with CH₂Cl₂, affording this compound in 45% yield.
Advantages :
-
Eliminates hazardous reagents like DAST.
-
Scalable for industrial production.
Reduction of Fluorinated Ketones
Lithium Aluminum Hydride (LiAlH₄) Reduction
1,1-Difluorobutan-2-one serves as a precursor for alcohol synthesis via reduction. LiAlH₄ selectively reduces the ketone to the secondary alcohol while preserving the fluorine substituents.
Procedure :
A suspension of LiAlH₄ (1.5 equiv) in THF is cooled to 0°C, and 1,1-difluorobutan-2-one (10 mmol) in THF is added dropwise. The reaction is stirred at room temperature for 36 hours, quenched with H₂O, and filtered through Celite. Column chromatography (50–100% ethyl acetate/hexane) yields this compound (79% yield).
Mechanistic Insight :
LiAlH₄ delivers a hydride ion to the carbonyl carbon, forming an alkoxide intermediate that is protonated during workup.
Catalytic Hydrogenation
Catalytic hydrogenation using Pd/C or Raney nickel provides a milder reduction pathway.
Procedure :
1,1-Difluorobutan-2-one (10 mmol) in ethanol is hydrogenated under 50 psi H₂ at 25°C for 12 hours with 10% Pd/C. Filtration and solvent evaporation afford the alcohol in 85% yield.
Comparison with LiAlH₄ :
| Parameter | LiAlH₄ | Catalytic H₂ |
|---|---|---|
| Yield | 79% | 85% |
| Reaction Time | 36 hours | 12 hours |
| Safety | Pyrophoric | Non-hazardous |
Ring-Opening of Epoxides
Fluoride-Induced Epoxide Ring-Opening
Epoxides derived from butene derivatives undergo ring-opening with fluoride sources to install fluorine atoms.
Procedure :
(2,3-Epoxybutyl)benzene (10 mmol) is treated with KHF₂ (2.2 equiv) and tetrabutylammonium fluoride (TBAF, 1.1 equiv) in DMF at 115°C for 20 hours. The reaction mixture is diluted with ether, washed with brine, and purified via chromatography to yield this compound (56% yield).
Mechanism :
Fluoride ion attacks the less substituted carbon of the epoxide, leading to trans-diaxial opening and subsequent protonation.
Comparative Analysis of Preparation Methods
| Method | Yield | Cost | Scalability | Selectivity |
|---|---|---|---|---|
| DAST Hydrofluorination | 30% | High | Low | Moderate |
| Electrochemical ECF | 45% | Medium | High | High |
| LiAlH₄ Reduction | 79% | Low | Medium | High |
| Catalytic Hydrogenation | 85% | Medium | High | High |
| Epoxide Ring-Opening | 56% | Medium | Medium | High |
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form difluorobutanes.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of difluorobutanone.
Reduction: Formation of difluorobutane.
Substitution: Formation of substituted difluorobutanes.
Scientific Research Applications
Chemical Synthesis
Building Block for Fluorinated Compounds
1,1-Difluorobutan-2-ol is primarily utilized as a precursor in the synthesis of more complex fluorinated compounds. Its structure allows for various chemical transformations including oxidation, reduction, and substitution reactions.
Reaction Types and Products
- Oxidation : The hydroxyl group can be oxidized to form difluorobutanone.
- Reduction : It can be reduced to yield difluorobutane.
- Substitution : Fluorine atoms may be substituted with nucleophiles such as sodium azide or potassium cyanide to create substituted difluorobutanes.
| Reaction Type | Major Products Formed |
|---|---|
| Oxidation | Difluorobutanone |
| Reduction | Difluorobutane |
| Substitution | Substituted difluorobutanes |
Biological Applications
Investigating Biological Effects
Research has indicated that this compound interacts with biological systems, particularly in enzyme inhibition and biomolecular interactions. Its fluorine atoms enhance binding affinity for various biological targets, making it a candidate for studies related to pharmacology.
Case Study: Enzyme Inhibition
In one study, DFB was explored for its potential to inhibit specific enzymes involved in metabolic pathways. The compound's structural features allowed it to form stable complexes with target enzymes, demonstrating significant inhibition rates compared to non-fluorinated analogs.
Medicinal Chemistry
Drug Development
The compound has been investigated for its role in drug design, particularly in the development of fluorinated pharmaceuticals. Fluorination is known to modulate pharmacokinetic properties such as lipophilicity and metabolic stability.
Case Study: Optimization of Drug Candidates
A study highlighted the use of DFB in optimizing lead compounds for better efficacy against specific diseases. By incorporating DFB into drug scaffolds, researchers achieved improved binding affinities and enhanced biological activities.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is used in the synthesis of specialty chemicals that possess unique properties due to the presence of fluorine. These chemicals are often employed in the production of materials with specific performance characteristics.
Table: Industrial Uses of DFB
| Application Area | Specific Uses |
|---|---|
| Specialty Chemicals | Production of high-performance materials |
| Coatings | Formulation of durable coatings |
| Polymers | Synthesis of fluorinated polymers |
Mechanism of Action
The mechanism of action of 1,1-difluorobutan-2-ol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The hydroxyl group can form hydrogen bonds, while the fluorine atoms can participate in electrostatic interactions and influence the compound’s reactivity. These interactions can affect various biochemical pathways and molecular targets, leading to specific biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of 1,1-Difluorobutan-2-ol Derivatives and Related Alcohols
Biological Activity
1,1-Difluorobutan-2-ol is a fluorinated alcohol that has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and implications for therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
This compound features two fluorine atoms attached to the first carbon of the butanol chain, which significantly alters its physical and chemical properties compared to non-fluorinated analogs. The presence of fluorine enhances lipophilicity and can influence the compound's interaction with biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Fluorinated compounds often exhibit increased binding affinities due to the electronegative nature of fluorine, which can stabilize enzyme-substrate complexes.
Enzyme Interaction
Research has shown that this compound can act as a substrate or inhibitor for specific enzymes. For instance, it may influence glycolytic pathways by modulating hexokinase activity, similar to other halogenated glucose analogs .
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. In vitro assessments have demonstrated its efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's structure allows it to inhibit key metabolic pathways in bacteria, similar to other fluorinated compounds that target the MEP pathway in E. coli .
Cytotoxicity and Cancer Research
The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies suggest that fluorinated derivatives can enhance cytotoxicity under hypoxic conditions often found in tumors . This characteristic makes this compound a candidate for further research in cancer therapies aimed at inhibiting glycolysis.
Case Studies and Research Findings
Several studies have focused on the biological activity of fluorinated alcohols and their derivatives:
Q & A
Q. What are the established synthetic routes for preparing 1,1-difluorobutan-2-ol in laboratory settings?
Methodological Answer: this compound can be synthesized via fluorination of a precursor alcohol (e.g., butan-2-ol) using fluorinating agents such as diethylaminosulfur trifluoride (DAST). This method requires inert solvents (e.g., dichloromethane) and low temperatures (-78°C to 0°C) to minimize side reactions like elimination. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through fractional distillation or column chromatography .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: Key analytical techniques include:
- NMR Spectroscopy : NMR identifies fluorine environments (δ ~ -120 to -140 ppm for CF), while NMR resolves hydroxyl proton splitting (δ ~ 1.5–2.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 124.05).
- Infrared (IR) Spectroscopy : O-H stretches (~3200–3600 cm) and C-F vibrations (~1100–1250 cm) validate functional groups .
Advanced Questions
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Methodological Answer: Fluorine atoms introduce electron density anisotropy, complicating X-ray diffraction refinement. Strategies include:
Q. How do computational models predict the regioselectivity of this compound in nucleophilic substitutions compared to experimental data?
Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) often predict preferential attack at the less electronegative carbon. However, experimental data (e.g., SN reactions with NaI in acetone) may show contradictions due to solvent effects or steric hindrance. Hybrid QM/MM simulations incorporating solvation models (e.g., COSMO-RS) improve agreement by accounting for dielectric interactions .
Q. How can researchers resolve contradictory data in the biological activity of this compound analogs?
Methodological Answer: Discrepancies in bioactivity assays (e.g., enzyme inhibition) are addressed by:
- Standardizing assay conditions (pH, temperature, solvent).
- Conducting structure-activity relationship (SAR) studies to isolate electronic (fluorine electronegativity) vs. steric effects.
- Cross-validating results with isotopic labeling ( or ) to track metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
